molecular formula C7H16N2O B12935307 (4,6-Dimethylmorpholin-2-yl)methanamine

(4,6-Dimethylmorpholin-2-yl)methanamine

Cat. No.: B12935307
M. Wt: 144.21 g/mol
InChI Key: MCQKJSGTPHJMKE-UHFFFAOYSA-N
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Description

(4,6-Dimethylmorpholin-2-yl)methanamine is a chemical compound with the molecular formula C7H16N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 4 and 6 positions of the morpholine ring, as well as a methanamine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylmorpholin-2-yl)methanamine typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. One common method involves the use of paraformaldehyde and methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylmorpholin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are performed in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the methanamine group.

Scientific Research Applications

(4,6-Dimethylmorpholin-2-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (4,6-Dimethylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound of (4,6-Dimethylmorpholin-2-yl)methanamine, lacking the methyl and methanamine groups.

    4-Methylmorpholine: A derivative with a single methyl group at the 4 position.

    2,6-Dimethylmorpholine: A compound with two methyl groups at the 2 and 6 positions, but without the methanamine group.

Uniqueness

This compound is unique due to the presence of both methyl groups and the methanamine group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions with molecular targets and enables its use in diverse applications that are not possible with other similar compounds.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(4,6-dimethylmorpholin-2-yl)methanamine

InChI

InChI=1S/C7H16N2O/c1-6-4-9(2)5-7(3-8)10-6/h6-7H,3-5,8H2,1-2H3

InChI Key

MCQKJSGTPHJMKE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)CN)C

Origin of Product

United States

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